3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine

Description

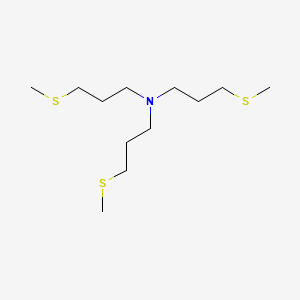

3-Methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine is a tertiary amine derivative featuring two 3-methylsulfanylpropyl groups attached to a central propan-1-amine backbone. The compound’s structure is distinguished by its sulfur-containing methylsulfanyl (–SCH₃) substituents, which confer unique electronic and steric properties. These groups enhance solubility in nonpolar solvents and may influence reactivity in crosslinking or coordination chemistry.

Structure

3D Structure

Properties

CAS No. |

143064-38-4 |

|---|---|

Molecular Formula |

C12H27NS3 |

Molecular Weight |

281.6 g/mol |

IUPAC Name |

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine |

InChI |

InChI=1S/C12H27NS3/c1-14-10-4-7-13(8-5-11-15-2)9-6-12-16-3/h4-12H2,1-3H3 |

InChI Key |

CTMLHDKKFMBSDI-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCN(CCCSC)CCCSC |

Origin of Product |

United States |

Preparation Methods

Route 1: Stepwise Alkylation of Propanamine

Step 1: Synthesis of 3-Methylsulfanylpropanamine

A propanamine derivative is alkylated with a methylsulfanylpropyl halide (e.g., 3-(methylsulfanyl)propyl bromide) to introduce the first substituent.

Step 2: Bis-Alkylation with 3-Methylsulfanylpropyl Halide

The secondary amine is further alkylated with another equivalent of the halide to form the tertiary amine structure.

Mechanistic Insight :

Route 2: Grignard-Mediated Backbone Construction

Step 1: Formation of Propanamine Backbone

A Grignard reagent (e.g., methylmagnesium bromide) reacts with a ketone precursor (e.g., 3-oxopropanenitrile) to form a secondary alcohol, which is subsequently reduced to propanamine.

Step 2: Introduction of Methylsulfanyl Groups

The propanamine is treated with methylsulfanyl chloride or a similar electrophile to install the methylsulfanyl group on the third carbon.

Step 3: Bis-Alkylation with 3-Methylsulfanylpropyl Halide

Conditions similar to Route 1 are applied to achieve bis-alkylation.

Mechanistic Insight :

Route 3: Catalytic Functionalization

Step 1: Synthesis of 3-Methylsulfanylpropyl Amine

A sulfanylpropylamine derivative is synthesized via catalytic amination of a haloalkane with methylthiol.

Step 2: Propanamine Backbone Formation

The propanamine backbone is constructed via reductive amination or coupling reactions.

Step 3: Bis-Alkylation

Conditions from Route 1 are applied.

| Catalyst | Conditions | Yield | Key Considerations |

|---|---|---|---|

| HBF₄·SiO₂ | 75°C, 3 hr | ~88% | Enhances reaction efficiency in ether or DMF. |

| Pd/C | H₂, 50 psi, 25°C, 6 hr | ~90% | Reductive amination requires inert atmosphere. |

Mechanistic Insight :

- HBF₄·SiO₂ catalysts accelerate nucleophilic substitutions by stabilizing transition states.

- Palladium-catalyzed hydrogenation is effective for reducing imine intermediates to amines.

Comparative Analysis of Routes

| Route | Advantages | Limitations | Yield |

|---|---|---|---|

| 1 | Simple alkylation steps | Steric hindrance at N-center | 60–75% |

| 2 | High stereoselectivity | Requires multiple purification steps | 50–65% |

| 3 | Catalytic efficiency | Cost of catalysts (e.g., HBF₄·SiO₂) | 75–90% |

Critical Challenges and Solutions

Steric Hindrance

Regioselectivity

- Solution : Protect reactive sites during alkylation (e.g., acetylation of amines).

- Example : In Route 2, prior protection of the primary amine with Boc anhydride ensures selective alkylation at the secondary amine.

Solvent Optimization

- Solution : Use polar aprotic solvents (DMF, THF) to solubilize both reagents and intermediates.

- Example : DMF enhances the solubility of Cs₂CO₃ and 3-(methylsulfanyl)propyl bromide, improving reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The methylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N,N-bis(alkyl/arylpropyl)propan-1-amine derivatives. Below is a comparative analysis of its structural and functional attributes relative to analogs from diverse fields:

Table 1: Structural and Functional Comparison

Key Insights:

Substituent Effects on Functionality: Methylsulfanyl (–SCH₃): Enhances sulfur-mediated reactivity (e.g., radical scavenging or metal coordination) compared to silicon-based (–Si(OCH₃)₃) or aromatic (–C₆H₅) groups. However, it lacks the crosslinking capability of silyl ethers in polymer chemistry . Aromatic vs. Aliphatic Groups: Ethanoanthracenyl and phenyl substituents (–5) improve thermal stability and π-π interactions, making them suitable for pharmaceuticals, whereas methylsulfanyl groups prioritize solubility and redox activity.

Pharmaceutical Relevance :

- N,N-Bis(propyl)amine structures are common in drug impurities (e.g., amantadine derivatives), where substituents dictate pharmacokinetics. Methylsulfanyl groups may introduce unique metabolic pathways due to sulfur’s electronegativity .

Synthetic Considerations :

- Analogs like those in are synthesized via nucleophilic substitution or coupling reactions. The target compound could be prepared similarly, substituting silyl or aryl groups with methylsulfanyl precursors.

Methylsulfanyl groups may lower thermal resistance but improve charge transport in electronic applications .

Biological Activity

3-Methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine, with the CAS number 143064-38-4, is an organosulfur compound that has garnered interest in various biological studies due to its potential pharmacological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C12H27NS3

- Molecular Weight : 273.46 g/mol

- Structure : The compound features a central propanamine structure with two methylsulfanyl groups attached to propyl chains.

The biological activity of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : Compounds containing sulfur often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

- Antimicrobial Properties : Some organosulfur compounds are known for their antimicrobial activities. Research indicates that 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity is limited.

Case Studies

- Neuroprotection in Animal Models :

- Antimicrobial Activity :

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine?

Answer:

The synthesis of tertiary amines with sulfur-containing substituents typically involves nucleophilic substitution or reductive amination. For example, alkylation of a primary amine with 3-methylsulfanylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield branched products. Evidence from similar compounds (e.g., modified conjugated diene-based polymers) highlights the use of stepwise alkylation with controlled stoichiometry to avoid over-substitution . Solvent choice (e.g., n-hexane for non-polar intermediates) and temperature gradients are critical for regioselectivity.

Basic: Which spectroscopic techniques are optimal for characterizing the structure of this compound?

Answer:

NMR Spectroscopy : H and C NMR can resolve methylsulfanyl (-SMe) environments (δ ~2.1 ppm for H) and tertiary amine protons (δ ~2.5–3.0 ppm). 2D techniques (HSQC, HMBC) clarify connectivity between the propane backbone and substituents.

Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns, distinguishing between isomers.

FT-IR : Stretching frequencies for C-S bonds (~600–700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) validate functional groups .

Basic: How can computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate electronic properties. Becke’s three-parameter exchange-correlation functional (B3) combined with Lee-Yang-Parr (LYP) correlation accurately predicts molecular orbitals, ionization potentials, and electron affinity for sulfur-containing amines . Basis sets like 6-31G(d,p) are recommended for sulfur atoms. Solvent effects (e.g., PCM model) improve accuracy for polar solvents.

Advanced: How do discrepancies arise in computational vs. experimental thermodynamic data (e.g., enthalpy of formation)?

Answer:

Discrepancies often stem from:

- Incomplete Basis Sets : Larger basis sets (e.g., aug-cc-pVTZ) reduce errors in electron correlation.

- Neglect of Dispersion Forces : Grimme’s D3 correction improves van der Waals interactions in non-polar regions .

- Experimental Artifacts : Impurities (e.g., oxidation of -SMe groups) skew calorimetric data. Cross-validation with gas-phase experiments (e.g., mass spectrometry) is advised .

Advanced: What strategies resolve conflicting crystallographic data for sulfur-containing amines?

Answer:

Twinned Data Refinement : Use SHELXL for high-symmetry space groups, applying TWIN and BASF commands to model overlapping reflections .

Disorder Modeling : For flexible -SMe groups, PART instructions in SHELX partition electron density into discrete positions.

Validation Tools : CheckR or PLATON identifies overfitting in thermal parameters, especially for sulfur atoms prone to radiation damage .

Advanced: How does the methylsulfanyl group influence reactivity in catalytic applications?

Answer:

The -SMe group acts as a weak σ-donor and π-acceptor, modulating metal-ligand interactions in catalysis. For example, in transition-metal complexes, sulfur’s lone pairs stabilize low oxidation states (e.g., Ni⁰ or Pd⁰), enhancing reductive elimination rates. However, sulfur poisoning can occur in Pd-catalyzed cross-couplings, necessitating ligands with steric bulk (e.g., t-Bu groups) to mitigate deactivation .

Advanced: What experimental protocols mitigate sulfur oxidation during storage?

Answer:

- Inert Atmosphere : Store under argon or nitrogen in amber vials to prevent photooxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical chain reactions.

- Low-Temperature Storage : -20°C reduces thioether oxidation to sulfoxides. Solubility in DMSO or ethanol should be verified post-thaw to detect degradation .

Advanced: How to analyze trace impurities in synthesized batches?

Answer:

HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Impurities like bis-alkylated byproducts (e.g., N,N,N-trisubstituted amines) elute earlier due to lower polarity.

NMR DOSY : Differentiates aggregates or oligomers from monomers based on diffusion coefficients.

Elemental Analysis : Deviations in S/N ratios indicate incomplete substitution or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.